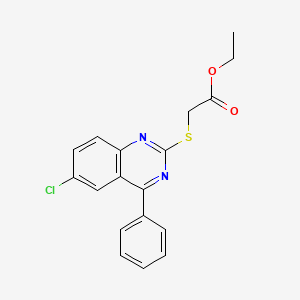

Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate

Description

Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate is a quinazoline derivative characterized by a sulfur-linked thioacetate ester group at position 2 of the quinazoline core. The quinazoline scaffold is substituted with a chlorine atom at position 6 and a phenyl group at position 2. This structure combines electron-withdrawing (Cl) and hydrophobic (phenyl) substituents, which may influence its physicochemical properties and biological interactions. The compound is synthesized via nucleophilic substitution reactions, typically involving ethyl chloroacetate and a quinazoline-thiol precursor under basic conditions (e.g., K₂CO₃ in refluxing acetone or DMF) .

Properties

IUPAC Name |

ethyl 2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-2-23-16(22)11-24-18-20-15-9-8-13(19)10-14(15)17(21-18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUKYANYQISJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate typically involves the reaction of 6-chloro-4-phenylquinazoline with ethyl 2-mercaptoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of a thioether linkage between the quinazoline and the ethyl 2-mercaptoacetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the quinazoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Amino or thio-substituted quinazoline derivatives.

Scientific Research Applications

Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Medicine: Potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: Used in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate is not fully elucidated. it is believed to interact with various molecular targets and pathways, similar to other quinazoline derivatives. These interactions may include inhibition of specific enzymes, interference with DNA replication, or modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Comparison

The target compound shares key features with other heterocyclic esters but differs in core structure and substituents:

Key Observations :

- Substituent Effects : Chlorine (electron-withdrawing) in the target compound may increase electrophilicity, whereas methoxy () or fluorine () groups alter electronic and steric profiles.

- Ester Flexibility : The ethyl thioacetate group in the target compound contrasts with standard acetate esters (), introducing a sulfur atom that may influence solubility and metabolic stability.

Biological Activity

Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. This synthesis results in a compound characterized by the presence of a quinazoline core, which is pivotal for its biological activity .

Biological Activity Overview

1. Cytotoxicity

This compound has shown promising cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

- IC50 Values : The cytotoxicity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, derivatives similar to this compound have shown IC50 values ranging from 2.90 µM to 6.40 µM against HCT-116 cells .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| Quinazoline Derivative 11 | HCT-116 | 3.20 ± 0.15 |

| Quinazoline Derivative 13 | HCT-116 | 5.40 |

2. Enzyme Inhibition

The compound exhibits potential as an inhibitor for various tyrosine kinases:

- Target Enzymes : It has been tested against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

- Inhibitory Potency : Compounds with similar structures have demonstrated IC50 values against EGFR as low as 0.35 µM, indicating significant inhibitory activity .

Table 2: Enzyme Inhibition Potency of Quinazoline Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | EGFR | TBD |

| Quinazoline Derivative 11 | EGFR | 0.35 ± 0.11 |

| Quinazoline Derivative 13 | VEGFR | 3.20 ± 0.15 |

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells and inhibit critical signaling pathways:

- Apoptosis Induction : Studies have shown that treatment with quinazoline derivatives can lead to cell cycle arrest at the G1 phase and increased apoptosis markers such as p53 and Bax expression .

Case Studies

Recent studies highlight the effectiveness of quinazoline derivatives in clinical settings:

- Anticancer Studies : A study focused on a series of quinazoline derivatives showed that specific substitutions on the quinazoline core significantly enhanced cytotoxicity against breast and colon cancer cell lines .

- In Vivo Efficacy : In vivo studies demonstrated that similar compounds exhibited reduced tumor growth in animal models, with minimal toxicity to normal tissues, further supporting their potential therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 2-mercapto-6-chloro-4-phenylquinazoline with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. The reaction is refluxed for 5–6 hours, followed by quenching in ice water and recrystallization from ethanol to achieve purity >95% . Optimization involves varying solvent polarity, base strength, and reaction time. A comparative table is provided below:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 5 hr | 75–80 | >95% |

| Purification | Recrystallization (ethanol) | 85–90 | >99% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data (e.g., NMR vs. MS) be resolved?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the thioether linkage (δ ~3.8–4.2 ppm for SCH₂COOEt) and aromatic protons. HRMS validates the molecular ion ([M+H]⁺). IR identifies C=O (1740–1720 cm⁻¹) and C=S (650–620 cm⁻¹). Conflicting MS/NMR data may arise from impurities or tautomerism; cross-validate with HPLC purity checks and 2D NMR (e.g., HSQC, HMBC) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry or regiochemistry for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths/angles. For example, the quinazoline ring’s planarity and the thioacetate group’s orientation can be confirmed. Use SHELXL for refinement and ORTEP for visualization . Key crystallographic parameters from analogous structures include:

| Parameter | Value (Å/°) | Reference Compound |

|---|---|---|

| C-S bond length | 1.78–1.82 Å | Quinazoline-thioether derivatives |

| Dihedral angle (quinazoline vs. phenyl) | 15–25° | Ethyl 6-chloro-4-phenylquinoline derivatives |

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

- Methodological Answer :

- Step 1 : Synthesize derivatives with modifications to the quinazoline core (e.g., substituents at C-6 or C-4) .

- Step 2 : Test inhibitory activity against target enzymes (e.g., α-glucosidase) using spectrophotometric assays (IC₅₀ determination).

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. For example, chloro groups at C-6 enhance hydrophobic interactions in enzyme pockets .

Data Contradiction & Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental spectral data (e.g., DFT-calculated vs. observed NMR shifts)?

- Methodological Answer :

- Approach 1 : Re-optimize computational models (e.g., B3LYP/6-31G* basis set in Gaussian) with solvent corrections (PCM for DMSO).

- Approach 2 : Validate experimental conditions (e.g., sample concentration, deuterated solvent purity).

- Example : A 0.3 ppm deviation in ¹³C NMR for the ester carbonyl may arise from tautomerism; use variable-temperature NMR to assess dynamic effects .

Analytical & Computational Tools

Q. Which software packages are recommended for refining crystallographic data or modeling electronic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.